molecular formula C19H23BrN2O3 B11773477 3-Methylcyclohexyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

3-Methylcyclohexyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11773477
M. Wt: 407.3 g/mol
InChI Key: QXMCJKMSZUXECC-UHFFFAOYSA-N
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Description

3-Methylcyclohexyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines a cyclohexyl ring, a bromophenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclohexyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylcyclohexyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the tetrahydropyrimidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylcyclohexyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a cyclohexyl ring, a bromophenyl group, and a tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H23BrN2O3

Molecular Weight

407.3 g/mol

IUPAC Name

(3-methylcyclohexyl) 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H23BrN2O3/c1-11-6-5-7-13(10-11)25-18(23)16-12(2)21-19(24)22-17(16)14-8-3-4-9-15(14)20/h3-4,8-9,11,13,17H,5-7,10H2,1-2H3,(H2,21,22,24)

InChI Key

QXMCJKMSZUXECC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3Br)C

Origin of Product

United States

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